molecular formula C8H9BrClNO2 B3047720 3-(5-Bromopyridin-3-yl)propanoic acid hydrochloride CAS No. 1432681-70-3

3-(5-Bromopyridin-3-yl)propanoic acid hydrochloride

Cat. No. B3047720
CAS RN: 1432681-70-3
M. Wt: 266.52
InChI Key: MDRHFEDLHKOZSS-UHFFFAOYSA-N
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Description

“3-(5-Bromopyridin-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H9BrClNO2 . It has a molecular weight of 266.52 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-(5-Bromopyridin-3-yl)propanoic acid hydrochloride” is 1S/C8H8BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Plant Growth Regulation

  • Application : It was discovered that a related compound, β-(6-bromopyridin-3-yl)alanine, interferes with the morphological development of the crucifer Arabidopsis thaliana, producing multi-stemmed plants rather than single-stemmed ones, suggesting potential use in plant growth regulation (Phillips, Rattigan & Teitei, 1981).

Synthesis and Chemical Structure Identification

  • Synthesis Techniques : The synthesis processes for related compounds have been reported, demonstrating regiospecific synthesis and the critical role of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby & Nichol, 2009).
  • Improved Synthesis Methods : Research has been conducted on improving synthesis methods for related compounds, such as 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, offering a practical and convenient process with high yield (Deng Yong, 2010).

Potential Medicinal Applications

  • Anticancer Activity : Some studies have synthesized derivatives of related compounds and evaluated their potential anticancer activities. For instance, a series of S-glycosyl and S-alkyl derivatives of triazinone compounds, synthesized using different halo compounds including 4-bromobutylacetate, showed significant in vitro anticancer activities (Saad & Moustafa, 2011).

Chemical Reactions and Properties

  • Selective Amination : Research has demonstrated the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-Xantphos complex, highlighting the chemical reactivity of such compounds (Ji, Li & Bunnelle, 2003).
  • Fluorescence Derivatisation : Studies have also explored fluorescence derivatisation of amino acids using related compounds, assessing their applicability as fluorescent derivatising reagents and their potential use in biological assays (Frade, Barros, Moura & Gonçalves, 2007).

Corrosion Inhibition

  • Anti-corrosion Properties : Schiff bases, including 2-((5-bromo-2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, have been synthesized and investigated for their corrosion inhibition behavior on carbon steel in acidic environments, indicating potential applications in corrosion prevention (Vikneshvaran & Velmathi, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(5-bromopyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-7-3-6(4-10-5-7)1-2-8(11)12;/h3-5H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRHFEDLHKOZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromopyridin-3-yl)propanoic acid hydrochloride

CAS RN

1432681-70-3
Record name 3-Pyridinepropanoic acid, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-bromopyridin-3-yl)propanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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